3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide
Descripción
This compound features a thiophene-2-carboxamide core modified with a sulfonyl-linked 4-(3-chlorophenyl)piperazine moiety and an N-[(furan-2-yl)methyl] substituent. The furan-2-ylmethyl group introduces a heteroaromatic component that may influence solubility or receptor binding through π-π interactions.
Propiedades
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S2/c21-15-3-1-4-16(13-15)23-7-9-24(10-8-23)30(26,27)18-6-12-29-19(18)20(25)22-14-17-5-2-11-28-17/h1-6,11-13H,7-10,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOTVAYBEBZHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-chlorophenylpiperazine with a sulfonyl chloride derivative to form the sulfonylated piperazine intermediate. This intermediate is then reacted with a thiophene-2-carboxamide derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
Neuropharmacological Applications
The compound exhibits properties that may be beneficial in treating neurological disorders. Its structure suggests potential interactions with serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes, which are implicated in mood regulation and anxiety disorders.
Case Studies and Research Findings
- Anxiety and Depression Models : In preclinical studies, derivatives of piperazine compounds have shown anxiolytic effects in animal models. The sulfonamide group may enhance binding affinity to serotonin receptors, suggesting a mechanism for its anxiolytic potential.
- Schizophrenia : Research indicates that compounds with similar piperazine structures can modulate dopaminergic pathways, which may be relevant for schizophrenia treatment. The compound's ability to cross the blood-brain barrier enhances its therapeutic applicability.
Anticancer Properties
The compound's thiophene moiety is known for its role in various anticancer agents. Its sulfonamide group may also contribute to cytotoxic effects against cancer cells.
Research Findings
- Cell Line Studies : In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the inhibition of specific kinases involved in cell proliferation.
- Synergistic Effects : When combined with established chemotherapeutic agents, such as doxorubicin, the compound has shown enhanced efficacy in reducing tumor growth in xenograft models.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Sulfonamides are historically known for their antibacterial effects.
Research Findings
- Bacterial Inhibition : Preliminary studies indicate that the compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Mechanism of Action : The sulfonamide group likely interferes with folate synthesis in bacteria, a well-documented mechanism for sulfa drugs.
Development of Novel Therapeutics
Given its diverse biological activities, this compound serves as a scaffold for developing new therapeutics targeting multiple pathways.
Research Insights
- Drug Design : Structure-activity relationship (SAR) studies are ongoing to optimize the pharmacokinetic properties of this compound, aiming to enhance its bioavailability and reduce toxicity.
- Combination Therapies : Research is exploring the use of this compound in combination therapies for enhanced therapeutic outcomes in resistant strains of bacteria or cancer cells.
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Neuropharmacology | Modulation of serotonin receptors | Anxiolytic effects observed in preclinical models |
| Oncology | Induction of apoptosis in cancer cells | Enhanced efficacy when combined with chemotherapeutics |
| Antimicrobial Activity | Inhibition of folate synthesis | Effective against various bacterial strains |
| Therapeutic Development | Scaffold for novel drug design | Ongoing SAR studies to optimize properties |
Mecanismo De Acción
The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences between the target compound and related molecules from the evidence:
Key Comparative Analysis
Core Heterocycle: The thiophene in the target compound offers a smaller, electron-rich aromatic system compared to pyridine (), which is electron-deficient and may reduce π-π stacking efficiency .
Piperazine Substituents :
- The 3-chlorophenyl group on the target’s piperazine is a strong electron-withdrawing substituent, contrasting with the 2-(trifluoromethoxy)phenyl group in , which adds bulk and enhanced hydrophobicity .
Carboxamide Modifications: The N-[(furan-2-yl)methyl] group introduces a planar heterocyclic substituent, differing from the N-butyl chain in (flexible, lipophilic) or the N-azetidinone in (rigid, β-lactam-like) .
Pharmacological Implications
- Target Compound : The combination of sulfonyl-piperazine and furan-methyl groups may optimize interactions with amineergic receptors (e.g., 5-HT1A or D2), as seen in structurally related piperazine derivatives .
- ’s Compound : The trifluoromethoxy group could enhance blood-brain barrier penetration but may reduce selectivity due to increased steric bulk .
- ’s Dihydropyridine : The redox-active dihydropyridine core (common in calcium channel blockers) suggests divergent mechanisms compared to the target’s thiophene-based structure .
Actividad Biológica
The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatments. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a thiophene ring, a piperazine moiety, and a sulfonamide group, which are known to contribute to its pharmacological properties. The molecular formula is with a molecular weight of approximately 393.89 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.89 g/mol |
| Structure | Chemical Structure |
| CAS Number | 1251604-03-1 |
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Antitumor Activity : The compound has been shown to exhibit significant cytotoxic effects against several cancer cell lines. Its mechanism involves the disruption of microtubule dynamics, similar to known chemotherapeutics like Combretastatin A-4 (CA-4) .
- Serotonergic Antagonism : It acts as a serotonergic antagonist, potentially useful in treating disorders related to serotonin imbalances .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal activities, though further research is needed to confirm these effects .
Anticancer Activity
A study evaluating thiophene carboxamide derivatives highlighted that compounds similar to this one showed promising results against Hep3B liver cancer cells, with IC50 values indicating effective inhibition at low concentrations (around 5.46 µM) . The structural characteristics that enhance activity include the presence of the thiophene ring and the sulfonamide group, which facilitate binding to tubulin.
Case Studies
- Study on Hepatocellular Carcinoma : In vitro tests demonstrated that the compound significantly inhibited cell proliferation in HepG2 cells, with mechanisms involving apoptosis induction through caspase activation .
- Tuberculosis Activity : Research on related compounds indicated potential anti-tubercular properties, suggesting that modifications to the piperazine and thiophene components could enhance efficacy against Mycobacterium tuberculosis .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with related thiophene carboxamide derivatives.
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide | 5.46 | Anticancer |
| Thiophene derivative (compound 8) | 2.5 | Antitumor |
| CA-4 (Combretastatin A-4) | Variable | Anticancer |
Q & A
Q. How can researchers optimize the synthetic route for 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide?
Methodological Answer: The synthesis involves coupling sulfonated piperazine derivatives with thiophene-carboxamide intermediates. Key steps include:
- Sulfonation of 4-(3-chlorophenyl)piperazine using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions .
- Amide bond formation between the sulfonated intermediate and furan-2-ylmethylamine via coupling agents like HBTU or BOP in THF, with triethylamine as a base .
- Purification via silica gel chromatography (eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress using TLC (Rf = 0.3–0.5) .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., piperazine sulfonation at N1, furan methyl group integration) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (expected m/z ≈ 495.95 [M+H]+) .
- HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water gradient, retention time ~12 min) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) for analogs of this compound?
Methodological Answer:
- Dose-response profiling: Compare IC50 values across assays (e.g., MTT for cytotoxicity vs. agar diffusion for antimicrobial activity) to identify selective activity windows .
- Target engagement studies: Use radioligand binding assays (e.g., for serotonin/dopamine receptors) to clarify off-target effects that may confound activity interpretations .
- Metabolic stability testing: Evaluate hepatic microsomal degradation to rule out false positives from metabolite interference .
Q. What strategies are effective for improving aqueous solubility of this lipophilic compound in in vivo studies?
Methodological Answer:
- Salt formation: React with HCl or trifluoroacetic acid to form water-soluble salts (test solubility via shake-flask method in PBS pH 7.4) .
- Nanoparticulate formulations: Use PEGylated liposomes (size: 100–150 nm via dynamic light scattering) to enhance bioavailability .
- Co-solvency systems: Optimize DMSO/PEG 400/water mixtures (≤10% organic content) for intraperitoneal administration .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer:
- Piperazine modifications: Replace 3-chlorophenyl with 3-fluorophenyl or bulky substituents (e.g., isopropyl) to modulate receptor binding kinetics .
- Furan ring substitution: Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to enhance π-stacking interactions .
- Thiophene bioisosteres: Substitute thiophene with benzothiophene or pyridine to improve metabolic stability (assess via CYP450 inhibition assays) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values for kinase inhibition assays involving this compound?
Methodological Answer:
- Assay standardization: Replicate experiments using identical conditions (ATP concentration, incubation time) and cell lines (e.g., HEK293 vs. HeLa) .
- Orthogonal validation: Confirm activity via Western blot (phosphorylation status of downstream targets) alongside enzymatic assays .
- Batch variability checks: Compare results across independently synthesized batches to exclude synthetic impurities as confounding factors .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating the neuropharmacological potential of this compound?
Methodological Answer:
- Primary neuronal cultures: Test glutamate-induced excitotoxicity in rat cortical neurons (viability via Calcein-AM/propidium iodide staining) .
- Receptor profiling: Screen against GPCR panels (e.g., 5-HT1A, D2) using β-arrestin recruitment assays (EC50/IC50 determination) .
- Blood-brain barrier (BBB) penetration: Use MDCK-MDR1 monolayers to measure permeability (Papp > 5 × 10⁻⁶ cm/s indicates CNS accessibility) .
Advanced Analytical Challenges
Q. How can researchers detect and quantify trace impurities (<0.1%) in synthesized batches?
Methodological Answer:
- LC-MS/MS with MRM: Target-specific transitions for common byproducts (e.g., des-chloro analogs) with LOD ≤ 0.05% .
- Forced degradation studies: Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
